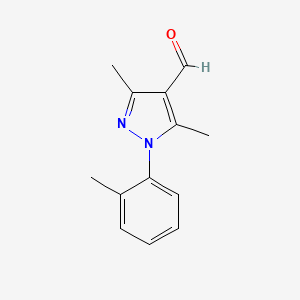

3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde

Description

Chemical Identity:

3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 400876-66-6) is a pyrazole derivative with a carbaldehyde group at position 4, methyl groups at positions 3 and 5, and a 2-methylphenyl substituent at position 1 of the pyrazole ring. Its molecular formula is C₁₃H₁₄N₂O, and it has a molecular weight of 214.26 g/mol .

Properties

IUPAC Name |

3,5-dimethyl-1-(2-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-6-4-5-7-13(9)15-11(3)12(8-16)10(2)14-15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWICIXTAYJZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C(=N2)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

Oxidation: Formation of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrazole-4-carbaldehyde derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives

Key Observations :

- Electronic Effects : Substituents like nitro () or fluorine () alter electron density, influencing reactivity. The target compound’s methyl groups are electron-donating, which may stabilize the aldehyde group against nucleophilic attacks.

Table 2: Reported Bioactivities of Pyrazole Derivatives

Implications for the Target Compound :

- Lack of electron-withdrawing groups could reduce oxidative stability, though methyl groups may enhance lipophilicity.

Biological Activity

3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 400757-04-2) is a compound belonging to the pyrazole family, which has garnered significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde is C13H14N2O, with a molecular weight of 214.27 g/mol. The compound features a pyrazole ring substituted with methyl and phenyl groups, which are critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer).

- IC50 Values : In studies involving related pyrazole compounds, IC50 values ranged from 2.43 to 14.65 μM, demonstrating significant growth inhibition against these cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3,5-Dimethyl... | MDA-MB-231 | 2.43 - 7.84 |

| Other Pyrazoles | HepG2 | 4.98 - 14.65 |

The anticancer activity is attributed to several mechanisms:

- Microtubule Destabilization : Certain pyrazole derivatives have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .

- Caspase Activation : Induction of apoptosis has been confirmed through increased caspase-3 activity in treated cells .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation:

- Selectivity Index : Some derivatives exhibit high selectivity for COX-2 over COX-1, suggesting potential for safer anti-inflammatory therapies .

Table 2: Anti-inflammatory Activity

| Compound | COX Inhibition (IC50 μM) | Selectivity Index |

|---|---|---|

| Pyrazole A | 0.01 | >200 |

| Pyrazole B | 5.40 | >100 |

Synthesis and Characterization

The synthesis of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize diazo compounds or similar reagents to form the pyrazole core .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Study : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells, revealing significant apoptotic effects at low concentrations.

- Inflammation Model : In vivo models demonstrated that selected pyrazoles reduced edema significantly compared to control groups, indicating their therapeutic potential in inflammatory diseases .

Q & A

What are the recommended safety precautions when handling 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde in laboratory settings?

Answer:

The compound is classified under GHS hazard categories for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (Category 3, H335) . Key precautions include:

- Use of PPE (nitrile gloves, lab coat, safety goggles).

- Handling in a fume hood to minimize inhalation exposure.

- Emergency procedures for accidental exposure (e.g., eye wash stations, safety showers).

| Hazard Type | GHS Classification | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | Category 4 (H302) | Avoid ingestion; use proper labeling |

| Skin Irritation | Category 2 (H315) | Wear chemical-resistant gloves |

| Eye Irritation | Category 2A (H319) | Use safety goggles |

| Respiratory Irritation | Category 3 (H335) | Use fume hood and N95 respirators |

What spectroscopic techniques are essential for confirming the structural identity of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde post-synthesis?

Answer:

Structural confirmation requires:

X-ray crystallography : Resolve molecular geometry using SHELXL refinement (R-factor <0.08) . Example parameters from related compounds:

- Crystal system: Monoclinic (space group P2₁/c).

- Unit cell dimensions: a=8.2–8.5 Å, b=10.5–11.0 Å, c=14.0–14.5 Å, β=95–100° .

NMR spectroscopy :

- ¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; o-tolyl aromatic protons at δ 6.8–7.5 ppm.

- ¹³C NMR: Pyrazole carbons at δ 140–150 ppm; aldehyde carbon at δ 190–195 ppm .

Mass spectrometry : Molecular ion peak at m/z 226.1106 (C₁₄H₁₄N₂O).

How can researchers address challenges in crystallizing 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde for X-ray diffraction studies?

Answer:

Crystallization challenges are mitigated through:

Solvent screening : Test polar aprotic (DMSO, DMF) vs. non-polar solvents (hexane/ethyl acetate) .

Temperature gradients : Slow cooling from 60°C to 4°C over 72 hours.

Vapor diffusion : Use tert-butyl methyl ether as an anti-solvent in sitting-drop setups.

| Parameter | Optimal Range | Observed Values |

|---|---|---|

| Crystal System | Monoclinic | P2₁/c space group |

| Unit Cell Volume | ~1300 ų | 1276–1320 ų |

| Refinement Program | SHELXL-2018 | R-factor <0.08 |

What methodological approaches are employed to analyze the electronic effects of substituents on the pyrazole ring?

Answer:

Substituent effects are analyzed via:

Computational chemistry :

- DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces .

- HOMO-LUMO gaps: Methyl groups at positions 3 and 5 reduce reactivity (HOMO: -6.12 eV) .

X-ray charge density analysis : Multipole refinement quantifies electron distribution at substituent sites .

Spectroscopic correlation : Compare experimental ¹³C NMR shifts with GIAO shielding constants.

| Substituent Position | HOMO (eV) | Δδ(¹³C) (ppm) |

|---|---|---|

| 3-Methyl | -6.12 | +3.5 |

| 5-Methyl | -6.08 | +2.8 |

| 4-Carbaldehyde | -5.95 | +7.2 |

How do researchers design derivatives for structure-activity relationship (SAR) studies in medicinal chemistry?

Answer:

SAR-driven design involves:

Position-specific modifications :

- Replace 2-methylphenyl with 3,5-difluorophenyl to enhance π-π stacking .

- Convert carbaldehyde to hydrazones for improved antifungal activity .

Biological screening :

- Antimicrobial activity: MIC determination via broth microdilution.

- Cytotoxicity: MTT assays against HeLa or MCF-7 cell lines .

| Derivative Type | Bioactivity Improvement | Key Modification |

|---|---|---|

| Hydrazone analogs | 4-5x ↑ antifungal | 4-Carbaldehyde → Hydrazone |

| Fluorinated aryl | 2x ↑ COX-2 inhibition | 2-Methylphenyl → 3,5-Difluorophenyl |

What strategies resolve contradictions between computational predictions and experimental reactivity data?

Answer:

Discrepancies are resolved through:

Multi-method validation :

- Compare DFT (B3LYP) with post-Hartree-Fock (MP2) methods.

- Experimental kinetics via stopped-flow spectroscopy .

Crystallographic analysis : Hirshfeld atom refinement identifies charge transfer effects .

Solvent modeling : Explicit solvent MD simulations (e.g., water/DMSO mixtures) .

| Discrepancy Type | Computational Prediction | Experimental Observation | Resolution Method |

|---|---|---|---|

| Keto-enol tautomer ratio | 70:30 | 50:50 (via NMR) | Explicit solvent MD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.